molecular formula C12H7F3OS B2901439 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde CAS No. 886508-92-5

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde

Cat. No.: B2901439
CAS No.: 886508-92-5
M. Wt: 256.24
InChI Key: BUZGDMKPJZIHIO-UHFFFAOYSA-N
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Description

“5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde” is a chemical compound with the molecular formula C12H7F3OS . It has a molecular weight of 256.24 . The compound is a white to brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H7F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for “5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde” would depend on the specific field of study or application. In general, research into thiophene derivatives is ongoing due to their potential applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGDMKPJZIHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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